(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate
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Overview
Description
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate: is a chemical compound that features a unique combination of furan, isoxazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate typically involves the formation of the isoxazole ring followed by esterification with 2,4-dichlorobenzoic acid. One common method for synthesizing isoxazole derivatives is the Van Leusen reaction, which involves the reaction of suitable furan derivatives with tosylmethyl isocyanide (TOSMIC). The reaction conditions often include the use of dimethyl acetal and hydroxylamine hydrochloride to form the desired isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amine derivatives.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the benzoate ring.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazole amine derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential as a bioactive molecule, including its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and isoxazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzoate moiety may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
- Furan derivatives with antibacterial activity
Comparison: (5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dichlorobenzoate is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO4/c16-9-3-4-11(12(17)6-9)15(19)21-8-10-7-14(22-18-10)13-2-1-5-20-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOIWCDANCZLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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